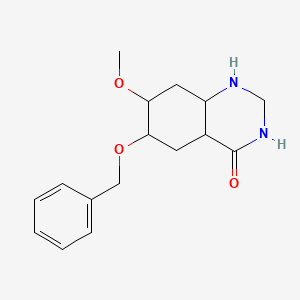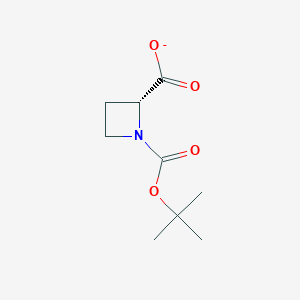
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This particular compound is characterized by the presence of two carboxylic acid groups and a tert-butyl ester group. It is often used in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diester, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
- 1,2-Azetidinedicarboxylic acid, 2-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester
- 1-Azetidinecarboxylic acid, 2-(1-hydroxyethyl)-, 1,1-dimethylethyl ester
Uniqueness
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
分子式 |
C9H14NO4- |
|---|---|
分子量 |
200.21 g/mol |
IUPAC 名称 |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1/t6-/m1/s1 |
InChI 键 |
JWJVSDZKYYXDDN-ZCFIWIBFSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


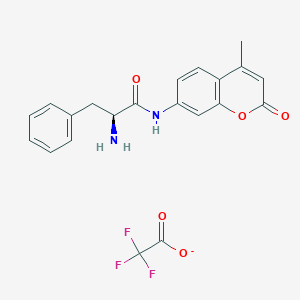
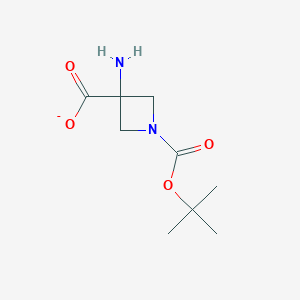
![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)
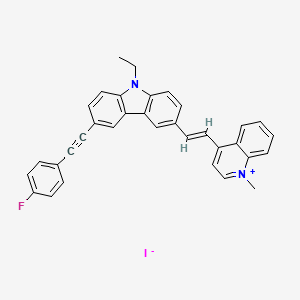
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
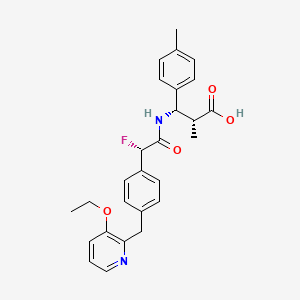
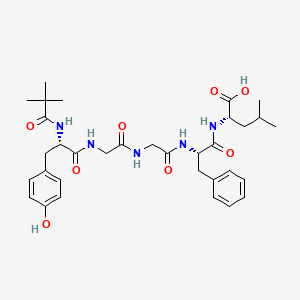
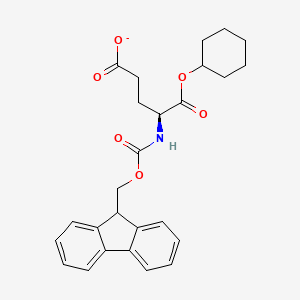
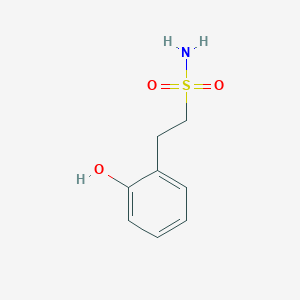
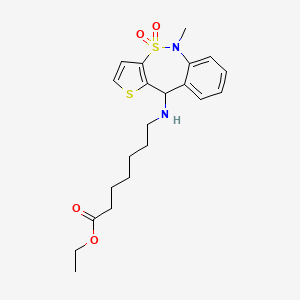
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
